Alfuzosin
Overview
Description
Alfuzosin is a medication belonging to the class of alpha-1 adrenergic receptor antagonists. It is primarily used to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. By relaxing the muscles in the prostate and bladder neck, this compound helps improve urine flow and reduce symptoms associated with benign prostatic hyperplasia .
Mechanism of Action
Target of Action
Alfuzosin is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1 adrenergic receptors in the lower urinary tract, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck .
Mode of Action
This compound works by selectively inhibiting alpha adrenergic receptors in the lower urinary tract . This inhibition causes smooth muscle relaxation in the bladder neck and prostate, thereby improving urine flow . Additionally, this compound reduces the vasoconstrictor effect of catecholamines (epinephrine and norepinephrine), leading to peripheral vasodilation .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the alpha-adrenergic signaling pathway . By blocking the alpha-1 adrenergic receptors, this compound inhibits the normal vasoconstrictive action of catecholamines. This results in the relaxation of smooth muscles in the prostate and bladder neck, which in turn improves urine flow .
Pharmacokinetics
This compound exhibits linear and nonsaturable pharmacokinetics over the dose range of 1 to 10 mg . There is large interindividual variation due to its elimination being almost entirely metabolic . This compound undergoes extensive hepatic metabolism, primarily via CYP3A4, and its metabolism includes oxidation, O-demethylation, and N-dealkylation . Only 11% of the administered dose is detected unchanged in the urine . The time to peak plasma concentration is 8 hours following a meal , and the elimination half-life is approximately 10 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles in the prostate and bladder neck . This relaxation improves urine flow and reduces the symptoms of benign prostatic hyperplasia (BPH) . This compound has also been reported to have a low rate of sexual disorders compared with other alpha-blockers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of this compound by 50% . Additionally, the drug’s clearance is decreased and plasma concentrations are increased 3- to 4-fold in patients with moderate or severe hepatic impairment . Age can also influence the drug’s action, as plasma concentrations in patients aged 75 years and older were approximately 35% greater than in those aged less than 65 years .
Biochemical Analysis
Biochemical Properties
Alfuzosin plays a significant role in biochemical reactions by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition leads to the relaxation of smooth muscles in the bladder neck and prostate. This compound interacts with various biomolecules, including alpha-1 adrenergic receptors, which are G protein-coupled receptors. The binding of this compound to these receptors inhibits the action of catecholamines like epinephrine and norepinephrine, leading to muscle relaxation and improved urine flow .
Cellular Effects
This compound affects various types of cells, particularly smooth muscle cells in the prostate and bladder neck. By relaxing these muscles, this compound improves urinary flow and reduces symptoms of BPH. It influences cell signaling pathways by blocking alpha-1 adrenergic receptors, which are involved in the contraction of smooth muscles. This blockade results in decreased intracellular calcium levels, leading to muscle relaxation. This compound also affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction .
Molecular Mechanism
The mechanism of action of this compound involves its binding to alpha-1 adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound inhibits the action of catecholamines, leading to the relaxation of smooth muscles in the prostate and bladder neck. This inhibition reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation and improved urine flow. This compound also affects enzyme activity by inhibiting the action of enzymes involved in smooth muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal laboratory conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its efficacy in improving urinary flow and reducing symptoms of BPH over extended periods. Prolonged use of this compound may lead to adaptive changes in cellular function, such as receptor desensitization, which could reduce its effectiveness over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively relaxes smooth muscles and improves urinary flow without causing significant adverse effects. At higher doses, this compound may cause toxic effects, such as hypotension and dizziness, due to its vasodilatory action. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is metabolized primarily in the liver through three metabolic pathways: oxidation, O-demethylation, and N-dealkylation. The main hepatic cytochrome enzyme responsible for its metabolism is CYP3A4. Metabolites of this compound are not pharmacologically active, and the drug is excreted mainly through the urine. This compound’s metabolism does not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It exhibits a selective concentration in the prostate compared to plasma, which enhances its therapeutic effects in treating BPH. This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues. Its localization in the prostate and bladder neck is crucial for its efficacy in improving urinary flow .
Subcellular Localization
This compound is primarily localized in the smooth muscle cells of the prostate and bladder neck. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles. The subcellular localization of this compound is essential for its activity in relaxing smooth muscles and improving urinary flow. Its presence in the target tissues ensures its effectiveness in treating BPH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alfuzosin involves several steps. One common method starts with the nitration of veratraldehyde to produce 6-nitroveratraldehyde. This compound is then oxidized to form the corresponding acid, which is subsequently halogenated using thionyl chloride. The resulting product undergoes amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide. The nitro group is then reduced to form 2-amino-4,5-dimethoxybenzamide, which reacts with urea to produce 6,7-dimethoxyquinazoline-2,4-dione. Finally, this compound is converted to this compound through a series of reactions involving N-methyl propane-1,3-diamine and tetrahydro-2-furoic acid .
Industrial Production Methods
In industrial settings, this compound hydrochloride is often prepared by reacting N-methyl-N’-tetrahydrofuranyl propylenediamine with trimethyl cyano silane in the presence of an oxidant to obtain an intermediate. This intermediate is then further processed to yield this compound hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Alfuzosin undergoes various chemical reactions, including:
Oxidation: The initial steps in its synthesis involve the oxidation of veratraldehyde to the corresponding acid.
Reduction: The nitro group in 4,5-dimethoxy-2-nitrobenzamide is reduced to form 2-amino-4,5-dimethoxybenzamide.
Substitution: Halogenation of the acid with thionyl chloride and subsequent amide formation with ammonia are key substitution reactions in its synthesis.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidation of veratraldehyde.
Reducing agents: Employed in the reduction of the nitro group.
Thionyl chloride: Utilized for halogenation.
Ammonia: Used in amide formation.
Major Products Formed
The major products formed during the synthesis of this compound include 6-nitroveratraldehyde, 4,5-dimethoxy-2-nitrobenzamide, 2-amino-4,5-dimethoxybenzamide, and 6,7-dimethoxyquinazoline-2,4-dione .
Scientific Research Applications
Alfuzosin has several scientific research applications, particularly in the fields of medicine and pharmacology. It is widely used in the treatment of benign prostatic hyperplasia and lower urinary tract symptoms. Research has shown that this compound is effective in improving urine flow and reducing symptoms associated with benign prostatic hyperplasia. Additionally, it has been studied for its potential use in the expulsive therapy of ureteral stones, where it has shown promising results in increasing stone-free rates and reducing stone expulsion time .
Comparison with Similar Compounds
Alfuzosin is often compared with other alpha-1 adrenergic receptor antagonists used in the treatment of benign prostatic hyperplasia, such as tamsulosin, doxazosin, and terazosin. While all these compounds work by relaxing the smooth muscles in the prostate and bladder neck, this compound is unique in its high uroselectivity and lower incidence of sexual side effects compared to older alpha-blocking compounds. Other similar compounds include finasteride and dutasteride, which are 5-alpha-reductase inhibitors used to treat benign prostatic hyperplasia by reducing the size of the prostate gland .
Properties
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJYKCGWZFFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81403-68-1 (hydrochloride) | |
Record name | Alfuzosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048549 | |
Record name | Alfuzosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alfuzosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alfuzosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.56X10-13 mm Hg at 25 °C /Estimated/ | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH). | |
Record name | Alfuzosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
81403-80-7 | |
Record name | Alfuzosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81403-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfuzosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfuzosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 81403-80-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alfuzosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFUZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alfuzosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.